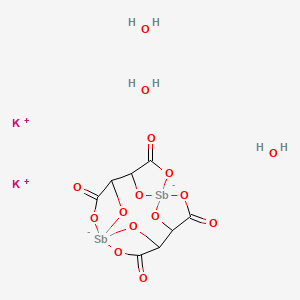
Antimonyl (potassium tartrate trihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony potassium tartrate trihydrate, also known as potassium antimonyl tartrate, is a metalloid salt in which the antimony is in trivalent state (SbIII) . It is used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania .
Synthesis Analysis
Antimony potassium tartrate is prepared by treating a solution of potassium hydrogen tartrate and antimony trioxide . With an excess of tartaric acid, the monoanionic monoantimony salt is produced .Molecular Structure Analysis
The molecular formula of Antimony potassium tartrate trihydrate is C8H4K2O12Sb2.3H2O . The crystal structure of its optically active form has been investigated using three-dimensional X-ray and white radiation neutron diffraction methods .Chemical Reactions Analysis
Potassium antimony (III) tartrate hydrate may be used as a standard during the quantification of Sb species present in the juices by HPLC. It may also be used in the preparation of novel Sb (III)-containing polyanions by reacting with trilacunary Keggin-type polyanions .Physical And Chemical Properties Analysis
Antimony potassium tartrate trihydrate is a white crystalline powder. It has a density of 2.6 g/cm^3 and is soluble in water .Wissenschaftliche Forschungsanwendungen
Cancer Research
- Gastric and Colon Cancer : Antimonyl potassium tartrate showed significant inhibitory effects on human gastric and colon cancer cell proliferation, suggesting potential as a therapeutic agent in cancer treatment (Deng Chang-sheng, 2004) (Huang Yong-zhang, 2005).
Material Science
- Solar Cell Applications : Cu3SbS4 and CuSbS2 nanocrystals, synthesized using Antimonyl potassium tartrate, exhibit photoelectric properties suitable for thin-film solar cells, indicating potential applications in renewable energy technologies (Liang Shi et al., 2017).
Environmental Impact
- Soil Microbial Respiration : Antimonyl potassium tartrate affects soil microbial respiration, highlighting its environmental impact and importance in assessing soil contamination and health (Frédérique Guillamot et al., 2014).
Nanotechnology
- Nano-carrier for Leishmaniasis Chemotherapy : Antimony potassium tartrate has been used to produce a binary system with layered double hydroxides, potentially enhancing leishmaniasis chemotherapy with lower side effects (Janaína Barros de Menezes et al., 2014).
Optics
- Non-linear Optical Crystal : Single crystals of antimony potassium tartrate have been studied for their optical properties, suggesting uses in non-linear optical applications (G. K. P. Merline et al., 2015).
Wirkmechanismus
Target of Action
Antimonyl potassium tartrate trihydrate, also known as tartar emetic or potassium antimonyl tartrate trihydrate, is an antiparasitic agent predominantly used for treating infections caused by the parasite Leishmania . The compound is a metalloid salt in which the antimony is in a trivalent state (SbIII) .
Mode of Action
It is known to have irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Biochemical Pathways
It is known that the compound exhibits more toxic action than pentavalent antimony (pentostam) against leishmania species .
Pharmacokinetics
It is known that the compound is soluble in water , which may impact its bioavailability.
Result of Action
The result of the action of antimonyl potassium tartrate trihydrate is the treatment of infections caused by the parasite Leishmania . The compound has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects .
Action Environment
The action of antimonyl potassium tartrate trihydrate can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid release to the environment . Furthermore, antimony compounds are toxic to the environment and should be disposed of as hazardous waste . The compound also reacts with strong oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Antimonyl (Potassium Tartrate Trihydrate) plays a significant role in biochemical reactions. It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . The compound interacts with various enzymes and proteins within the parasite, disrupting its metabolic processes .
Cellular Effects
Antimonyl (Potassium Tartrate Trihydrate) has profound effects on various types of cells and cellular processes. It has been shown to prevent the repair of DNA double strand breaks (DSBs) caused by γ-irradiation in Chinese hamster ovary cells . This suggests that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antimonyl (Potassium Tartrate Trihydrate) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting the normal functioning of the parasite Leishmania .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Antimonyl (potassium tartrate trihydrate) involves the reaction between potassium tartrate and antimony trioxide in the presence of water.", "Starting Materials": [ "Potassium tartrate", "Antimony trioxide", "Water" ], "Reaction": [ "Dissolve 10 g of potassium tartrate in 50 mL of water", "Add 5 g of antimony trioxide to the solution", "Heat the mixture to 80-90°C and stir for 2 hours", "Allow the mixture to cool to room temperature", "Filter the solution to remove any insoluble impurities", "Slowly add 10 mL of water to the filtrate while stirring", "Allow the solution to stand at room temperature for several hours", "Filter the solution to obtain Antimonyl (potassium tartrate trihydrate) as a white crystalline solid" ] } | |
CAS-Nummer |
28300-74-5 |
Molekularformel |
C8H4K2O12Sb2 |
Molekulargewicht |
613.83 g/mol |
IUPAC-Name |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
InChI-Schlüssel |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
SMILES |
C12C3C(=O)O[Sb-]4(O3)OC(C5C(=O)O[Sb-](O1)(O5)OC2=O)C(=O)O4.O.O.O.[K+].[K+] |
Kanonische SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
Dichte |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
Physikalische Beschreibung |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
Löslichkeit |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



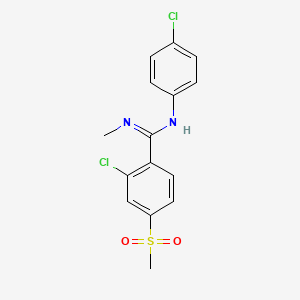

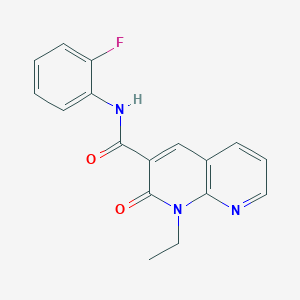
![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)

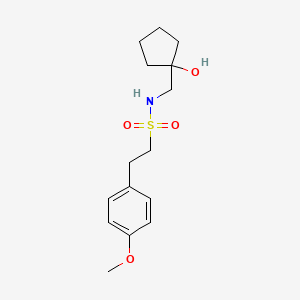
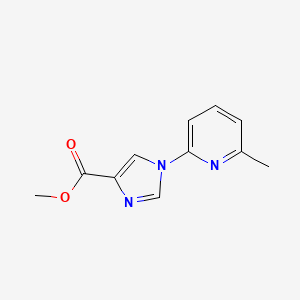
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)
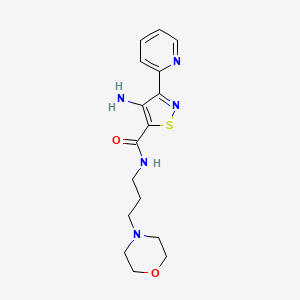
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)